Fenticonazole nitrate Fenticonazole nitrate Fenticonazole nitrate is a racemate comprising equimolar amounts of (R)- and (S)-fenticonazole nitrate. Used for the treatment of vaginal candidiasis. It has a role as an antibacterial drug. It is a racemate, an imidazole antifungal drug and a conazole antifungal drug. It contains a (S)-fenticonazole nitrate and a (R)-fenticonazole nitrate.
Brand Name: Vulcanchem
CAS No.: 73151-29-8
VCID: VC21343594
InChI: InChI=1S/C24H20Cl2N2OS.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4)
SMILES: C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
Molecular Formula: C24H21Cl2N3O4S
Molecular Weight: 518.4 g/mol

Fenticonazole nitrate

CAS No.: 73151-29-8

Cat. No.: VC21343594

Molecular Formula: C24H21Cl2N3O4S

Molecular Weight: 518.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fenticonazole nitrate - 73151-29-8

CAS No. 73151-29-8
Molecular Formula C24H21Cl2N3O4S
Molecular Weight 518.4 g/mol
IUPAC Name 1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole;nitric acid
Standard InChI InChI=1S/C24H20Cl2N2OS.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4)
Standard InChI Key FJNRUWDGCVDXLU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
Canonical SMILES C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
Appearance Off-White to Pale Yellow Solid
Melting Point 135-137 °C

Chemical Properties

Chemical Structure and Formula

Fenticonazole nitrate is characterized by the molecular formula C₂₄H₂₁Cl₂N₃O₄S and a molecular weight of 518.4 g/mol . The IUPAC name of the compound is 1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole;nitric acid . Its parent compound is Fenticonazole (CID 51755), and it contains both (R)-fenticonazole nitrate and (S)-fenticonazole nitrate in equal proportions, classifying it as a racemate .

Physical Characteristics

Fenticonazole nitrate appears as a white to almost white crystalline powder with specific physical properties outlined in Table 1 .

PropertyValueReference
Physical State (20°C)Solid
Melting Point133.0-137.0°C (135°C reference)
Molecular Weight518.4 g/mol
Purity (Commercial)>97.0% (HPLC)
SolubilityLow aqueous solubility
Zeta Potential (in Trans-novasomes)-30.00 ± 0.80 mV

The compound possesses characteristic spectral properties, including mass spectrometric data. In LC-MS analysis, fenticonazole nitrate exhibits a precursor m/z of 455.075 with a positive ionization mode using qTof instrumentation . This spectral fingerprint serves as an important identifier for analytical purposes and quality control.

Mechanism of Action

Primary Antifungal Mechanism

Fenticonazole nitrate functions primarily through interference with ergosterol biosynthesis, a critical component of fungal cell membranes. By blocking ergosterol production, the compound compromises membrane integrity, ultimately leading to damage of the fungal cell . This mechanism is consistent with other imidazole antifungals, which typically target the 14α-demethylase enzyme in the ergosterol synthesis pathway.

Additional Antifungal Activities

Beyond ergosterol inhibition, research indicates that fenticonazole nitrate also inhibits the synthesis of aspartic protease, a virulence enzyme produced by pathogenic fungi . This dual mechanism enhances its antifungal efficacy and may contribute to its broad spectrum of activity against various fungal species. The compound demonstrates significant antimycotic activity against both dermatophytes and yeasts, making it versatile in clinical applications .

Therapeutic Applications

Clinical Indications

Fenticonazole nitrate has established therapeutic efficacy in several fungal conditions:

  • Vaginal candidiasis: The compound has demonstrated effectiveness in treating vaginal yeast infections, particularly those caused by Candida species .

  • Tinea corporis: Also known as ringworm, this dermatophytosis responds well to topical fenticonazole nitrate treatments, especially when delivered through advanced formulations .

  • Superficial fungal infections: The compound shows activity against various dermatophytes affecting the skin and mucous membranes .

Formulations and Dosage Forms

The compound has been incorporated into various pharmaceutical formulations known by trade names such as Lomexin, Falvin, and Gynoxin . These formulations address specific routes of administration and target sites, optimizing the compound's therapeutic efficacy while minimizing potential adverse effects.

Advanced Drug Delivery Systems

Nanosystem Developments

Recent research has focused extensively on enhancing fenticonazole nitrate's therapeutic profile through innovative drug delivery systems. Table 2 summarizes the key nanosystems developed for fenticonazole nitrate delivery .

Nanosystem TypeKey ComponentsPreparation MethodAdvantagesReference
Trans-novasomes (TNs)Brij®, cholesterol, Span 60, oleic acidEthanol injectionEnhanced topical delivery, 100% entrapment efficiency
OlaminosomesSurfactants, oleylamineThin film hydration or ethanol injectionImproved penetration, sustained release
NovasomesCholesterol, surfactants, fatty acidsVarious methodsEnhanced stability and penetration
CerosomesCeramide, lipidsVarious methodsImproved skin compatibility
TerpesomesTerpenes, phospholipidsVarious methodsEnhanced permeation

Research Findings

In Vitro Studies

In vitro evaluations of fenticonazole nitrate, particularly in advanced delivery systems, have yielded promising results. The 2,3-bis(2-methyloxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay demonstrated that trans-novasomes formulation F7 inhibited Trichophyton mentagrophytes growth more effectively than conventional fenticonazole nitrate suspension . This enhanced activity suggests that optimized delivery systems can significantly improve the compound's antifungal efficacy.

Clinical Evaluations

Clinical assessments of fenticonazole nitrate formulations have reinforced its therapeutic value. A clinical appraisal comparing trans-novasomes formulation F7 with Miconaz® cream in patients with tinea corporis fungal lesions confirmed the superiority of the novel formulation in terms of clinical cure rates . These findings underscore the potential of advanced delivery systems to enhance the clinical outcomes of fenticonazole nitrate therapy.

Molecular Dynamics Simulation Studies

Molecular dynamics simulation (MDS) studies have provided valuable insights into the interactions between fenticonazole nitrate and delivery system components. Research has demonstrated that the FTN–cholesterol complex maintains favorable interactions throughout simulation studies, suggesting stability of the formulation and potentially explaining the enhanced therapeutic efficacy observed in clinical settings .

Optimization Studies

Formulation Parameters

Extensive research has been conducted to optimize fenticonazole nitrate formulations using various statistical design approaches, including Box-Behnken, central composite, full factorial, and D-optimal designs . These studies have examined critical factors such as:

  • Surfactant concentrations and types

  • Oleic acid content

  • Cholesterol proportions

  • Oleylamine amounts

  • Ceramide concentrations

  • Sodium deoxycholate levels

  • Terpene and ethanol concentrations

The optimization processes typically evaluate key responses including entrapment efficiency percentage, particle size, polydispersity index, zeta potential, and in vitro drug release profiles .

Characterization Techniques

Comprehensive characterization of fenticonazole nitrate formulations employs diverse analytical techniques:

  • Transmission electron microscopy for morphological examination

  • pH determination for stability assessment

  • Gamma sterilization impact evaluation

  • Elasticity measurements for topical applications

  • Molecular docking studies for interaction analysis

  • Ex vivo permeation studies

  • In vivo irritancy testing

  • Histopathological examinations

  • Antifungal activity assays

  • Release kinetic studies

These multifaceted analyses ensure that optimized formulations meet rigorous quality standards while maximizing therapeutic efficacy.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator